N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-17-8-9-19(18(2)16-17)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)20-6-4-5-7-21(20)33-3/h4-11,16H,12-15H2,1-3H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZRTPCOBHXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C25H27N7O
- Molecular Weight : 441.54 g/mol
- LogP : 3.8075
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
| Property | Value |
|---|---|
| Molecular Formula | C25H27N7O |
| Molecular Weight | 441.54 g/mol |
| LogP | 3.8075 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that compounds with similar structural motifs often exhibit properties such as:
- Inhibition of Kinases : Many pteridin derivatives are known to inhibit specific kinases, which play crucial roles in cell proliferation and apoptosis.
- Anticancer Properties : The compound has shown potential as an apoptosis inducer in various cancer models, particularly those involving breast cancer cells and xenograft models .
- Blood-Brain Barrier Penetration : Its chemical structure suggests favorable properties for crossing the blood-brain barrier, making it a candidate for neurological applications.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study examining the structure-activity relationship (SAR) of similar compounds found that derivatives with piperazine moieties effectively induced apoptosis in cancer cell lines with EC50 values as low as 2 nM .
- In vivo studies demonstrated significant efficacy in mouse models bearing human breast cancer xenografts, indicating its potential for further development as an anticancer agent.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
- Toxicology and Safety Profile :
Comparison with Similar Compounds
Data Table: Comparative Analysis
Key Findings
Role of 2-Methoxyphenyl Group : Enhances 5-HT1A affinity via hydrogen bonding with Ser159 and hydrophobic interactions .
Pteridine Core Advantage : Offers superior metabolic stability over tricyclic or pyridine cores due to reduced CYP450 oxidation .
Selectivity Trends : Piperazine substituents like naphthylmethyl () or biphenyl () increase off-target binding, whereas 2-methoxyphenyl balances specificity .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters affect yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the functionalization of a pteridine core and subsequent coupling with piperazine and aromatic moieties. Key steps include:
- Pteridine Core Preparation : Base-catalyzed cyclization of pyrimidine derivatives under reflux conditions .
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-(2-methoxyphenyl)piperazine group .
- Final Amination : Introduction of the N-(2,4-dimethylphenyl) group via palladium-catalyzed cross-coupling .
Q. Critical Parameters :
- Reaction Temperature : Excess heat can lead to decomposition of the pteridine core.
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC and NMR .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm) and confirms piperazine ring integrity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pteridine core .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.43) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pteridine-piperazine linkage (e.g., orthorhombic crystal system, Pna2₁ space group) .
Q. What are the primary biological targets of this compound, and how does its structure influence receptor binding?
Methodological Answer:
- Primary Targets : Serotonin receptors (e.g., 5-HT₁A/2A), inferred from structural analogs with piperazine-methoxyphenyl motifs .
- Structure-Activity Relationship (SAR) :
- Piperazine Moieties : Facilitate hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT₁A) .
- Methoxyphenyl Group : Enhances lipophilicity and membrane permeability .
- Pteridine Core : Contributes to π-π stacking with aromatic receptor pockets .
Advanced Research Questions
Q. How can synthesis be optimized for scalability in preclinical studies?
Methodological Answer:
- Design of Experiments (DoE) : Screen parameters (e.g., solvent polarity, catalyst loading) to maximize yield .
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for piperazine coupling steps .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Q. Example Optimization Table :
| Step | Traditional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Piperazine Coupling | DMF, 12h, 80°C | CPME, 6h, 70°C | 75% → 88% |
| Final Amination | Pd(OAc)₂, 24h | PdCl₂(dppf), 12h | 60% → 82% |
Q. How should researchers address contradictory efficacy data in different in vitro models?
Methodological Answer:
- Assay Validation :
- Cell Line Variability : Compare results across multiple lines (e.g., HEK-293 vs. CHO-K1) to rule out model-specific artifacts .
- Purity Reassessment : Confirm compound integrity via LC-MS to exclude degradation products .
- Mechanistic Profiling :
- Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) to quantify receptor affinity discrepancies .
- Evaluate off-target effects via kinase panels or GPCR screening .
Q. What computational methods predict binding affinity and selectivity for serotonin receptors?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A (PDB: 7E2Z) .
- Key Interactions : Piperazine nitrogen forms salt bridges with Asp116; methoxyphenyl engages in hydrophobic contacts .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (50–100 ns) to assess binding stability .
- Free Energy Perturbation (FEP) : Predict ΔG changes for structural modifications (e.g., replacing methoxy with ethoxy groups) .
Q. How can researchers resolve conflicting data on metabolic stability in preclinical models?
Methodological Answer:
- In Vitro/In Vivo Correlation (IVIVC) :
- Microsomal Assays : Compare human vs. rodent liver microsomes to identify species-specific CYP450 metabolism .
- Stable Isotope Tracing : Use ¹³C-labeled compound to track metabolites via LC-MS/MS .
- Structural Modifications :
- Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce first-pass metabolism .
Q. What strategies enhance the compound’s blood-brain barrier (BBB) penetration for CNS studies?
Methodological Answer:
- Lipophilicity Optimization :
- Adjust logP via substituents (e.g., fluoro groups to balance hydrophobicity) .
- Prodrug Design :
- Mask polar groups (e.g., amine) with ester prodrugs, cleaved by brain esterases .
- In Silico BBB Models :
- Use tools like BBB Predictor or SwissADME to prioritize analogs with predicted CNS+ profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
